![molecular formula C11H13N3O B2649620 2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride CAS No. 1256788-98-3](/img/structure/B2649620.png)
2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride
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Description
The compound is a derivative of the pyrrolo[3,4-c]pyridine class . Pyrrolo[3,4-c]pyridine derivatives are a group of condensed heterocyclic compounds that are part of a number of biologically active molecules . They have been found to exhibit various biological activities, including antileishmanial efficacy .
Synthesis Analysis
Pyrrolo[3,4-c]pyridine-1,3-dione derivatives can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . The methods for the synthesis of these derivatives are divided into three groups: annulation of the pyrrole moiety, annulation of the pyridine ring, and tandem closure of two rings .Scientific Research Applications
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, exhibit kinase inhibitory activity. Kinases play essential roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Further research into the kinase targets of this compound may reveal novel drug targets.
properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-10-11(2-5-12-6-3-11)8-7-13-4-1-9(8)14-10/h1,4,7,12H,2-3,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMIBUSASHIGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CN=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride |
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